molecular formula C22H20FN5O2 B11288618 8-benzyl-3-(4-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

8-benzyl-3-(4-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B11288618
M. Wt: 405.4 g/mol
InChI Key: WXELCAWXDWCYPO-UHFFFAOYSA-N
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Description

8-benzyl-3-(4-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines benzyl and fluorobenzyl groups with an imidazo[2,1-f]purine core, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-benzyl-3-(4-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

8-benzyl-3-(4-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazo[2,1-f]purine derivatives.

Scientific Research Applications

8-benzyl-3-(4-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 8-benzyl-3-(4-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[2,1-f]purine derivatives, such as:

Uniqueness

What sets 8-benzyl-3-(4-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione apart is its unique combination of benzyl and fluorobenzyl groups with an imidazo[2,1-f]purine core. This structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H20FN5O2

Molecular Weight

405.4 g/mol

IUPAC Name

6-benzyl-2-[(4-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H20FN5O2/c1-25-19-18(20(29)28(22(25)30)14-16-7-9-17(23)10-8-16)27-12-11-26(21(27)24-19)13-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3

InChI Key

WXELCAWXDWCYPO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)N4CCN(C4=N2)CC5=CC=CC=C5

Origin of Product

United States

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